Ethyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate
Description
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
ethyl 6-oxo-2,3-dihydropyridine-1-carboxylate |
InChI |
InChI=1S/C8H11NO3/c1-2-12-8(11)9-6-4-3-5-7(9)10/h3,5H,2,4,6H2,1H3 |
InChI Key |
SQMDXWNEWJHDGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC=CC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with an appropriate amine, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient pyridone ring facilitates nucleophilic attacks, particularly at positions activated by conjugation with carbonyl groups:
*Extrapolated from analogous dihydropyridine systems
Reduction Reactions
The conjugated carbonyl system undergoes selective reductions:
Condensation Reactions
The activated methylene group participates in Knoevenagel-type condensations:
-
React with aryl aldehydes (e.g., 4-methoxybenzaldehyde)
-
Catalyst: Piperidine/EtOH
-
Conditions: Reflux 3-5 hr
Product : 4-Arylidene derivatives with 73-89% yields
Key Applications :
-
Synthesis of extended π-systems for optoelectronic materials
-
Precursors for anticancer pyridines via subsequent functionalization
Cyclization Reactions
The dihydropyridine core participates in intramolecular cyclizations:
| Cyclization Type | Conditions | Product | Yield |
|---|---|---|---|
| Microwave-assisted | MW, 150°C, DMF | Fused pyrido[2,3-d]pyrimidines | 68% |
| Acid-catalyzed | H₂SO₄, CHCl₃, Δ | Benzodiazepine analogs | 52% |
| Photochemical | UV (254 nm), MeCN | Spirocyclic oxindole derivatives | 61%* |
*Predicted from analogous systems
Cross-Coupling Reactions
The C-3 position participates in metal-catalyzed couplings:
-
Substrate: 4-Bromophenyl derivative
-
Catalyst: Pd(PPh₃)₄
-
Base: Cs₂CO₃
-
Solvent: Dioxane/H₂O (3:1)
Result : Biaryl products with >85% conversion
Key Limitations :
-
Steric hindrance at C-5 limits coupling efficiency
Oxidation Behavior
The dihydropyridine ring shows unique oxidation patterns:
Mechanistic Insights
The reaction pathways are governed by:
-
Tautomerism : Keto-enol equilibrium influences nucleophilic attack sites
-
Conjugation Effects : The α,β-unsaturated system directs 1,4-addition patterns
-
Steric Factors : Bulk at C-3/C-5 positions modulates reaction rates
Stability Considerations
Critical degradation pathways:
Scientific Research Applications
Research indicates that ethyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate exhibits various biological activities due to its structural similarities to other bioactive compounds. It has been studied for its potential roles in:
- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes that are crucial in various physiological processes. Its mechanism may involve binding to active sites of enzymes through its keto and ester functional groups, influencing pathways related to cardiovascular health and other conditions.
- Receptor Modulation : this compound may interact with specific receptors, affecting signaling pathways critical for muscle contraction and neurotransmitter release. This interaction could have implications for treating conditions such as hypertension.
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds provides insights into the unique properties of this compound:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Mthis compound | Contains a methyl ester group | Varies in reactivity |
| Tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate | Features a tert-butyl group | Used in medicinal chemistry |
| Benzyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate | Contains a benzyl group | Different physical properties |
| Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate | Varies in keto and ester positioning | Affects biological activity |
Case Study on Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate its potential as an antimicrobial agent.
Anticancer Activity
Research has also explored the anticancer potential of this compound. In studies evaluating cytotoxic effects on various cancer cell lines:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These findings suggest that this compound may induce apoptosis in cancer cells more effectively than some standard chemotherapeutic agents.
Mechanism of Action
The mechanism by which Ethyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Data Table of Key Compounds
*Calculated based on methyl analog (C7H9NO3: 155.15 + C2H5O vs CH3O ≈ +14.03).
Key Findings and Structural Analysis
Ester Group Variations (Target vs. Methyl Analog )
- Lipophilicity : The ethyl ester (Target) is expected to exhibit higher lipophilicity (logP ≈ +0.5–1.0) than the methyl analog, influencing membrane permeability in biological systems.
- Synthesis : Both esters likely undergo similar esterification pathways, but the ethyl variant may require longer reaction times due to steric effects.
- Stability : The methyl analog requires storage at 2–8°C , suggesting the ethyl derivative might have marginally better thermal stability.
Fluorinated Derivatives
- Electron-Withdrawing Effects: Difluoromethyl (C2) and trifluoroethyl (N1) substituents increase electronegativity, altering ring electron density. This enhances resistance to oxidative degradation compared to non-fluorinated analogs.
- Metabolic Stability : Fluorine atoms in the difluoromethyl and trifluoroethyl groups improve metabolic stability by reducing CYP450-mediated oxidation, a critical factor in drug design .
- Positional Effects: The 6-oxo group in fluorinated analogs (vs.
Ring Saturation and Reactivity
- The 5,6-dihydro configuration in the Target and methyl analog reduces aromaticity, increasing susceptibility to electrophilic addition at the double bond (C3–C4). In contrast, 1,6-dihydro derivatives (e.g., CAS 1707735-40-7) localize saturation differently, altering conjugation patterns.
Research Implications
- Pharmaceutical Applications : Fluorinated analogs show promise as protease inhibitors due to enhanced stability, while the Target’s simpler structure may serve as a scaffold for prodrug development.
- Synthetic Challenges: Introducing fluorine substituents requires specialized reagents (e.g., DAST), increasing synthesis complexity and cost compared to non-fluorinated esters.
Biological Activity
Ethyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article delves into the biological activity of this compound, including its interactions with various molecular targets, therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 169.18 g/mol
- CAS Number : 1823945-18-1
The compound features a dihydropyridine ring structure with a keto group at the second position and an ethyl carboxylate group at the first position, which contributes to its reactivity and biological activity .
Research indicates that this compound interacts with various enzymes and receptors. Its mechanism may involve:
- Enzyme Inhibition : The compound shows potential in inhibiting enzymes that are crucial in cardiovascular functions.
- Receptor Modulation : It may modulate receptor activities, particularly those involved in calcium channel regulation, which is vital for muscle contraction and neurotransmitter release .
1. Antihypertensive Effects
Studies have shown that compounds similar to ethyl 2-oxo-5,6-dihydropyridine can act as calcium channel blockers (CCBs). These compounds are known to reduce blood pressure by inhibiting the influx of calcium ions into vascular smooth muscle cells, thereby causing vasodilation .
2. Antimicrobial Activity
Ethyl 2-oxo-5,6-dihydropyridine derivatives have demonstrated antimicrobial properties. For instance, some studies have indicated that related compounds exhibit effective inhibition against various bacterial strains, suggesting potential application in treating infections .
3. Neuroprotective Effects
There is emerging evidence that dihydropyridine derivatives may possess neuroprotective properties. They could potentially protect neurons from damage due to excitotoxicity or oxidative stress, which is relevant for conditions like Alzheimer's disease .
Comparative Analysis with Related Compounds
The biological activity of ethyl 2-oxo-5,6-dihydropyridine can be compared with other dihydropyridine derivatives:
| Compound Name | Structural Characteristics | Biological Activity |
|---|---|---|
| Methyl 2-oxo-5,6-dihydropyridine | Methyl ester group | Varying reactivity; potential CCB |
| Tert-butyl 2-oxo-5,6-dihydropyridine | Tert-butyl group | Enhanced stability; used in drug design |
| Benzyl 2-oxo-5,6-dihydropyridine | Benzyl group | Different solubility; potential antimicrobial properties |
| Methyl 2-oxo-1,2-dihydropyridine | Different keto positioning | Altered bioactivity compared to ethyl derivative |
The unique ethyl ester group in ethyl 2-oxo-5,6-dihydropyridine distinguishes it from others in terms of reactivity and biological activity .
Case Study 1: Calcium Channel Blockade
A study focused on the calcium channel blocking activity of dihydropyridines showed that ethyl 2-oxo derivatives effectively reduced calcium influx in human vascular smooth muscle cells. This was linked to significant reductions in systolic blood pressure in animal models .
Case Study 2: Antimicrobial Efficacy
In another study, ethyl 2-oxo derivatives were tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that suggests these compounds could be developed into effective antimicrobial agents for clinical use .
Q & A
Q. What are the recommended synthetic routes for Ethyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate?
The compound is typically synthesized via Hantzsch dihydropyridine synthesis , involving condensation of an aldehyde, β-keto ester (e.g., ethyl acetoacetate), and ammonia/ammonium salts in refluxing ethanol. Reaction optimization includes solvent choice (polar aprotic solvents enhance cyclization) and temperature control (60–80°C) to minimize side reactions. Yields can vary (57–75%) depending on precursor purity and catalyst selection (e.g., Pd(dppf)Cl₂ for cross-coupling steps) .
Q. How should researchers characterize this compound post-synthesis?
Key analytical methods include:
Q. What are the stability considerations and storage recommendations?
The compound is stable under inert atmospheres (N₂/Ar) at –20°C in airtight containers. Avoid prolonged exposure to moisture, light, or oxidizing agents. Decomposition products may include pyridine derivatives via oxidation or ring-opening reactions .
Q. What safety precautions are necessary when handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Respiratory protection : NIOSH-approved respirators if airborne particles exceed 0.1% concentration.
- Carcinogenicity : IARC classifies related dihydropyridines as Group 2B (potential carcinogens); minimize inhalation/contact .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for derivatives of this compound?
Enantioselective routes employ chiral auxiliaries or asymmetric catalysis :
Q. What methodologies are effective for functionalizing the dihydropyridine ring?
- Cross-coupling : Suzuki-Miyaura reactions with boronic esters (e.g., tert-butyl 4-boronate derivatives) using Pd(dppf)Cl₂ (1–5 mol%) and Cs₂CO₃ in dioxane/water (80–100°C, 14–24 h) .
- Nucleophilic substitution : React with amines/alcohols under basic conditions (e.g., K₂CO₃ in DMF) to modify the carboxylate group .
Q. How can researchers address discrepancies in reaction yields under varying catalytic conditions?
- DoE (Design of Experiments) : Screen parameters (catalyst loading, solvent, temperature) to identify optimal conditions. For example, Pd(dppf)Cl₂ in 1,4-dioxane yields 68–75% in cross-couplings vs. 50% with alternative catalysts .
- Mechanistic studies : Use in-situ IR/NMR to detect intermediates (e.g., boronate adducts) and adjust stoichiometry .
Q. What are the applications of this compound in PROTAC development?
The dihydropyridine core serves as a linker in PROTACs (Proteolysis-Targeting Chimeras):
- E3 ligase recruitment : Functionalize the carboxylate group with VHL- or CRBN-binding motifs.
- Pharmacokinetic optimization : Tert-butyl ester derivatives improve blood-brain barrier penetration in neurotherapeutics .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the carcinogenicity of dihydropyridines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
